molecular formula C7H8Cl2N2 B1288210 4-Amino-3,5-dichlorobenzylamine CAS No. 164648-75-3

4-Amino-3,5-dichlorobenzylamine

Cat. No.: B1288210
CAS No.: 164648-75-3
M. Wt: 191.05 g/mol
InChI Key: VBBAIKLNWNJJJN-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichlorobenzylamine is a chemical compound with the molecular formula C7H8Cl2N2 It is characterized by the presence of an amino group and two chlorine atoms attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorobenzylamine typically involves a series of chemical reactions. One common method includes the catalytic substitution reaction of formaldehyde with boron trichloride, followed by reduction and heating to obtain the target product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and controlled reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dichlorobenzylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzylamines.

Scientific Research Applications

4-Amino-3,5-dichlorobenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichlorobenzylamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

    3,5-Dichlorobenzylamine: Similar structure but lacks the amino group at the para position.

    4-Amino-2,6-dichlorobenzylamine: Similar structure with chlorine atoms at different positions.

Uniqueness: 4-Amino-3,5-dichlorobenzylamine is unique due to the specific positioning of the amino and chlorine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various scientific fields .

Biological Activity

4-Amino-3,5-dichlorobenzylamine is a chemical compound characterized by its unique structure, which includes an amino group and two chlorine atoms attached to a benzylamine framework. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

  • Molecular Formula : C7H8Cl2N2
  • Molecular Weight : 189.06 g/mol
  • Structure : The compound features a benzylamine structure with two chlorine substituents at the 3 and 5 positions and an amino group at the para position (4).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can influence enzyme activity and protein interactions, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been noted for its potential role in enzyme inhibition studies, particularly in the context of cancer research.
  • Protein Interactions : Its structure allows it to engage with specific receptors and proteins, influencing cellular pathways.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through its interaction with anaplastic lymphoma kinase (ALK) and other cancer-related targets. A study highlighted the importance of similar compounds in inhibiting ALK, suggesting that derivatives of benzylamines can serve as potent inhibitors in cancer therapy .

Inhibition Studies

The compound has been used to study enzyme inhibition mechanisms:

  • Inhibitory Potential : It has been shown to inhibit certain kinases involved in cancer progression.
  • Selectivity : Some studies suggest that modifications in the structure of benzylamines can lead to enhanced selectivity against specific cancer cell lines .

Case Studies

  • Enzyme Inhibition Study :
    • A study on related compounds demonstrated that modifications at the benzyl ring could significantly affect potency against ALK. The introduction of different substituents led to varying inhibitory effects on cancer cell lines .
  • Docking Studies :
    • In silico docking studies have shown that this compound and its derivatives can effectively bind to target proteins such as EGFR (epidermal growth factor receptor), suggesting potential applications in targeted cancer therapies .

Comparative Analysis

The unique positioning of the amino and chlorine groups in this compound distinguishes it from similar compounds. Below is a comparison table highlighting key features:

Compound NameMolecular FormulaKey Features
This compoundC7H8Cl2N2Unique structure; potential anticancer activity
3-Amino-4-chlorobenzylamineC7H8ClNOne chlorine atom; different biological activity
3,4-DichlorobenzylamineC7H7Cl2NLacks amino group at position 4; different reactivity
4-Amino-3-chlorobenzylamineC7H8ClNOne chlorine atom; different substitution pattern

Properties

IUPAC Name

4-(aminomethyl)-2,6-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBAIKLNWNJJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597028
Record name 4-(Aminomethyl)-2,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164648-75-3
Record name 4-(Aminomethyl)-2,6-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To lithium aluminum hydride (0.57 g, 15 mmol) in dry THF (20 mL) was added dropwise 3,5-dichloro-4-aminobenzonitrile (1.87 g, 10 mmol) in THF (30 mL). The mixture was stirred at RT for 2 hours. Then, sodium sulfate decahydrate (4.83 g, 15 mmol) was added and stirred for 30 min. The solid was filtered off and washed with THF for three times. The solvent was removed by rotovap and residue was purified by column with Methanol/DCM (3:7) as the eluant. 3,5-dichloro-4-aminobenzylamine was obtained as an off-white solid (1.5 g, 80%). 1H NMR (300 MHz, CD3OD): δ 7.2 (s, 2H), 3.65 (s, 2H).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
4.83 g
Type
reactant
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods II

Procedure details

Step A (1): To lithium aluminum hydride (0.57 g, 15 mmol) in dry THF (20 mL) was added dropwise 3,5-dichloro-4-aminobenzonitrile (1.87 g, 10 mmol) in THF (30 mL). The mixture was stirred at rt for 2 h. Then, sodium sulfate decahydrate (4.83 g, 15 mmol) was added and the mixture was stirred for 30 min. The solid was filtered off and washed with THF three times. The solvent was removed under vacuum and the residue was purified by chromatography with Methanol/DCM (3:7) as the eluant. 3,5-Dichloro-4-aminobenzylamine was obtained as an off-white solid (1.5 g, 80%). 1H NMR (300 MHz, CD3OD): δ3.65 (s, 2H), 7.2 (s, 2H).
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
4.83 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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